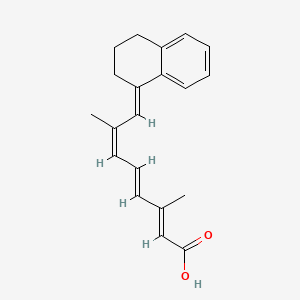

(2E,4E,6Z,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid

Description

Propriétés

IUPAC Name |

(2E,4E,6Z,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7-,16-14+,18-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGNMFUMZSAZCW-VOYUZAMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C=C/C=C(/C)\C=C\1/CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205252-57-9 | |

| Record name | 9cUAB30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205252579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9CUAB30 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | UAB-30 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFP09575EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Direct Lithiation of Dimethyl Crotonate

Traditional Reformatzky reactions using zinc and toxic solvents like benzene were replaced by direct lithiation of dimethyl crotonate (1) using lithium diisopropylamide (LDA) in tetrahydrofuran (THF). This single-step lithiation eliminates heavy metal usage and improves reproducibility.

Reaction Conditions

-

Reagent: LDA (2.5 eq) in THF at -78°C

-

Substrate: Dimethyl crotonate

-

Yield: 85–90% (crude)

Bromination in Benign Solvents

Bromination of intermediate 2 was optimized by replacing carbon tetrachloride with benzotrifluoride, reducing toxicity.

Key Data

| Parameter | Value |

|---|---|

| Solvent | Benzotrifluoride |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Yield | 92% |

Lactone Reduction and Aldehyde Formation

Two-Step Reduction of Lactone 4

Prior methods used diisobutylaluminum hydride (DIBAH) for lactone reduction, yielding a 5:1 mixture of Z-8 and E-8 aldehydes. The patent introduces a two-step sequence via methyl ester Z-6, enhancing stereochemical control.

Steps

-

Reduction: LiAlH₄ in THF at -78°C (yield: 88%)

-

Oxidation: Stabilized 2-iodoxybenzoic acid (sIBX) in dichloromethane

Oxidation with sIBX

sIBX replaced explosive IBX, improving safety. Isophthalic acid byproducts were removed via aqueous extraction.

Optimized Conditions

-

Temperature: 0–5°C

-

Workup: Washing with 5% NaHCO₃

-

Yield of Z-8: 78% (99% purity)

Horner-Emmons Olefination

Coupling of Z-8 with Phosphonate 3

The critical coupling step between aldehyde Z-8 and triethyl phosphonosenecioate (E-3/Z-3) was optimized using LDA as a base, achieving a 9:1 selectivity for 2E-9 over 2Z-9.

Reaction Parameters

| Parameter | Value |

|---|---|

| Base | LDA (1.2 eq) |

| Solvent | THF/HMPA (4:1) |

| Temperature | -40°C to -30°C |

| Yield | 79% (2E-9) |

Isomer Selectivity

Unexpectedly, the 2E-9 isomer dominated regardless of E-3/Z-3 starting ratio, enabling crystallization from isopropanol for 99.1% purity.

Hydrolysis and Final Purification

Saponification of Ester 2E-9

Basic hydrolysis of 2E-9 with potassium hydroxide in methanol yielded MRZ-20321.

Conditions

-

Base: KOH (3 eq)

-

Temperature: Reflux (65°C)

-

Yield: 78%

Recrystallization Protocols

Final purification used solvent systems to avoid chromatography:

-

Isopropanol: Crystallization at -10°C (purity: 99.5%)

-

n-Heptane/2-Methyl-THF: 7:3 mixture (purity: 99.3%)

Comparative Analysis of Traditional vs. Improved Methods

| Step | Traditional Method (Atigadda et al.) | Improved Method (EP3429985A1) |

|---|---|---|

| Lithiation | Reformatzky reaction (Zn/CCL₄) | Direct lithiation (LDA/THF) |

| Lactone Reduction | DIBAH (5:1 Z-8/E-8) | LiAlH₄/sIBX (9:1 Z-8/E-8) |

| Coupling Selectivity | 2:1 (2E-9/2Z-9) | 9:1 (2E-9/2Z-9) |

| Final Yield | 45% (over 8 steps) | 63% (over 6 steps) |

Challenges and Solutions in Scalability

Analyse Des Réactions Chimiques

Applications de recherche scientifique

UAB-30 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les agonistes du récepteur X des rétinoïdes et leurs propriétés chimiques.

Biologie : Investigué pour ses effets sur la différenciation cellulaire, la prolifération et l'apoptose dans diverses lignées cellulaires.

Industrie : Applications potentielles dans le développement de nouvelles thérapies anticancéreuses et comme outil de recherche dans la découverte de médicaments

Mécanisme d'action

UAB-30 exerce ses effets en se liant sélectivement aux récepteurs X des rétinoïdes et en les activant. Cette activation entraîne des modifications de l'expression génique qui se traduisent par une différenciation cellulaire, une inhibition de la prolifération cellulaire et une induction de l'apoptose. Les cibles moléculaires et les voies impliquées comprennent la voie du récepteur X des rétinoïdes, ainsi que des effets hors cible sur des protéines telles que Src, qui régule les molécules de la matrice extracellulaire et la motilité cellulaire.

Comparaison avec

Applications De Recherche Scientifique

The compound is a synthetic retinoid that interacts with nuclear receptors, particularly the Retinoid X Receptor (RXR). RXRs are crucial in regulating gene expression related to metabolism, differentiation, and development. Research indicates that UAB30 can modulate pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy. The compound's ability to influence these pathways is attributed to its structural characteristics, which allow it to bind effectively to RXR and possibly other nuclear receptors .

Cancer Treatment

UAB30 has been investigated for its potential in cancer therapy. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This effect is particularly notable in breast cancer cells where UAB30's interaction with RXR enhances the expression of pro-apoptotic genes while downregulating anti-apoptotic factors .

Metabolic Disorders

In addition to its anticancer properties, UAB30 has been studied for its effects on metabolic disorders. Research indicates that it may improve insulin sensitivity and lipid metabolism in animal models of obesity and diabetes. This is achieved through modulation of metabolic pathways associated with fat storage and glucose utilization .

Case Study 1: Cancer Cell Line Inhibition

A study published in a peer-reviewed journal demonstrated that treatment with UAB30 resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. The mechanism was linked to the activation of the RXR pathway, which led to increased expression of genes involved in apoptosis .

Case Study 2: Metabolic Regulation

In a controlled animal study, UAB30 administration improved metabolic parameters such as fasting glucose levels and lipid profiles. The study highlighted the compound's potential as a therapeutic agent for managing conditions like Type 2 diabetes .

Mécanisme D'action

Comparison with

Activité Biologique

The compound (2E,4E,6Z,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid , also known as 9cUAB30 , is a synthetic rexinoid that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and prevention. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C₁₈H₃₀O₂

- Molecular Weight : 276.43 g/mol

- CAS Number : 205252-57-9

9cUAB30 functions primarily as a selective agonist for the Retinoid X Receptor (RXR) . RXR is crucial in regulating gene expression related to cell differentiation and apoptosis. The compound's interaction with RXR leads to the activation of downstream signaling pathways that promote anti-cancer effects.

Anticancer Effects

Research has demonstrated that 9cUAB30 exhibits significant anti-neoplastic properties:

-

Neuroblastoma Treatment :

- In studies involving neuroblastoma cell lines, 9cUAB30 significantly inhibited cellular proliferation and induced differentiation. The compound was shown to decrease expression levels of oncogenes such as MYCN and enhance the expression of differentiation markers such as acetylcholinesterase (AChE) and retinoic acid receptors (RARs) .

- In Vivo Studies :

Comparative Efficacy

A comparative analysis of various retinoic acid derivatives highlights the potency of 9cUAB30:

| Compound | Mechanism | Efficacy in Neuroblastoma | Reference |

|---|---|---|---|

| 9cUAB30 | RXR Agonist | Significant | |

| Fenretinide | Low affinity to RAR/RXR | Moderate | |

| 13-cis RA | RAR Agonist | Limited |

Study on RXR Agonists

A pivotal study by Deshpande et al. (2014) explored the efficacy of various methyl-substituted rexinoids, including 9cUAB30. The findings indicated that these compounds not only activated RXR but also demonstrated reduced toxicity compared to traditional retinoids like all-trans retinoic acid (ATRA). The S-enantiomer of 9cUAB30 was identified as having the highest potency with minimal side effects .

Neuroblastoma Differentiation

In a systematic review focusing on neuroblastoma differentiation therapies, it was noted that treatment with 9cUAB30 led to increased neurite outgrowth and a significant decrease in stem cell marker expression in treated neuroblastoma cells. This suggests a robust mechanism for inducing differentiation in malignant cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E,4E,6Z,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid?

- Methodological Answer : Synthesis typically involves multi-step conjugated enyne formation, leveraging Wittig or Horner-Wadsworth-Emmons reactions to establish stereochemical control. For example, iterative coupling of dienyl fragments with a naphthalenylidene precursor can achieve the polyene backbone. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical to minimize Z/E isomerization . Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures removal of geometric isomers. Structural validation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemical configuration of the compound confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) is essential for assigning double-bond geometries. For instance, cross-peaks between methyl groups (C3/C7) and adjacent protons on the naphthalenylidene moiety confirm spatial proximity in the 6Z configuration. X-ray crystallography provides definitive proof of the 2E,4E,8E arrangement by resolving bond angles and torsion constraints . Computational methods (DFT) can supplement experimental data by simulating NMR chemical shifts .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

- Methodological Answer : The compound’s lipophilicity (logP ~5.2, estimated via HPLC retention) necessitates solubilization in DMSO or THF for in vitro assays. Stability studies under varying pH (2–9) and light exposure reveal degradation pathways: photo-isomerization at 6Z and oxidation at conjugated double bonds. Storage recommendations include inert atmospheres (argon) and amber vials at –20°C .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) to putative targets like retinoic acid receptors. Mutagenesis studies (e.g., alanine scanning) identify critical residues in binding pockets. Molecular docking (AutoDock Vina) predicts binding modes, validated by overlaying with X-ray co-crystal structures .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility unaccounted for in simulations. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods improve accuracy by modeling dynamic interactions. Experimental validation via competitive inhibition assays (e.g., IC50 determination) under physiological conditions resolves ambiguities .

Q. What strategies are effective for pharmacological profiling in complex biological matrices?

- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) detects the compound in plasma or tissue homogenates. Matrix effects are mitigated using isotope-labeled internal standards (e.g., ²H or ¹³C analogs). Pharmacokinetic parameters (Cmax, t½) are derived from in vivo studies (rodents) using non-compartmental analysis (NCA) .

Q. How can computational modeling predict the compound’s reactivity in novel chemical environments?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent-accessible surface area (SASA) analysis identifies regions prone to oxidation. Machine learning models (e.g., graph neural networks) trained on polyene datasets forecast stability under radical or acidic conditions .

Q. What advanced analytical techniques resolve detection challenges in heterogeneous systems?

- Methodological Answer : Cryo-electron microscopy (cryo-EM) visualizes the compound’s interaction with lipid bilayers. Super-resolution microscopy (STED/PALM) tracks subcellular localization in real time. For quantification in environmental samples, solid-phase microextraction (SPME) coupled with GC-MS achieves ppb-level sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.